NCI-60 Panel Cytotoxicity: Bengamide B vs. Bengamide A vs. Bengamide P
In the NCI-DTP 60-cell-line screening panel, Bengamide B demonstrates superior average antiproliferative potency compared to both Bengamide A and Bengamide P [1]. Bengamide B's average IC₅₀ of 0.011 fM is 4.2-fold more potent than Bengamide A (0.046 fM) and 245-fold more potent than Bengamide P (2.70 fM) [1]. This panel includes diverse human tumor cell lines representing leukemia, melanoma, and cancers of the lung, colon, kidney, ovary, breast, prostate, and central nervous system [1].
| Evidence Dimension | Antiproliferative activity (average IC₅₀) |
|---|---|
| Target Compound Data | 0.011 fM (Bengamide B) |
| Comparator Or Baseline | 0.046 fM (Bengamide A); 2.70 fM (Bengamide P) |
| Quantified Difference | 4.2-fold more potent than Bengamide A; 245-fold more potent than Bengamide P |
| Conditions | NCI-DTP 60-cell-line screen; 48-hour exposure |
Why This Matters
Procurement of Bengamide B ensures access to the most potent naturally-occurring bengamide congener in the NCI-60 panel, essential for studies requiring maximal antiproliferative sensitivity or low-nanomolar target engagement.
- [1] Thale, Z., Kinder, F. R., Bair, K. W., Bontempo, J., Czuchta, A. M., Versace, R. W., ... & Crews, P. (2001). Bengamides revisited: new structures and antitumor studies. The Journal of Organic Chemistry, 66(5), 1733-1741. View Source
